molecular formula C15H23NO B2990655 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2175978-80-8

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2990655
CAS No.: 2175978-80-8
M. Wt: 233.355
InChI Key: MMKSHZNXTRFENR-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one (CAS: 2175978-80-8) is a bicyclic organic compound with the molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol . It features a rigid 8-azabicyclo[3.2.1]octane core modified by a cyclopropylidene group at position 3 and a 2,2-dimethylpropan-1-one substituent. This structure confers conformational rigidity, which is advantageous for targeting sterically constrained biological receptors, though its specific pharmacological applications remain under investigation.

The compound is commercially available for research purposes in quantities ranging from 10 mg to 100 mg, with prices varying between $118.5 (10 mg) and $372.0 (100 mg) . Limited physicochemical data (e.g., melting point, boiling point) are publicly available, and safety information (MSDS) is unspecified .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSHZNXTRFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the formation of the 8-azabicyclo[3.2.1]octane core. This can be achieved through various methods, such as the enantioselective construction of the bicyclic framework. The cyclopropylidene moiety is then introduced through subsequent reactions, often involving cyclopropanation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.

  • Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: Its unique structure may be exploited in the design of new therapeutic agents.

  • Industry: The compound's properties make it useful in material science and other industrial applications.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one C₁₅H₂₃NO 233.35 Cyclopropylidene, 2,2-dimethylpropanone 2175978-80-8
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one C₁₄H₂₁NO₂ 235.32 Cyclopropylidene, ethoxyethylketone 2196218-50-3
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one C₁₉H₂₄N₄O₂ 340.42 Triazole, 4-methoxyphenylpropane 2310155-98-5
1-{3-Cyclopropylidene...trifluoromethylphenyl}ethan-1-one C₁₉H₂₀F₃NO 335.40 Cyclopropylidene, trifluoromethylphenyl 2195953-01-4
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one C₁₀H₁₇NO 167.25 Isopropyl, ketone 3423-28-7

Key Observations:

Substituent Impact on Molecular Weight :

  • The trifluoromethylphenyl derivative (335.40 g/mol ) and triazole-containing compound (340.42 g/mol ) exhibit significantly higher molecular weights due to bulky aromatic and heterocyclic groups .
  • The ethoxyethylketone variant (235.32 g/mol ) has a marginally higher weight than the target compound, reflecting oxygen incorporation .

Trifluoromethyl Group (): Increases lipophilicity and metabolic stability, a common strategy in CNS drug design .

Commercial Availability and Pricing

  • The target compound is priced ~30% lower than the ethoxyethylketone analog (), which costs $402–$836 for 1–50 mg . This discrepancy may reflect differences in synthesis complexity or demand.
  • Derivatives with specialized substituents (e.g., trifluoromethylphenyl, triazole) lack public pricing data, likely due to their niche research applications .

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound is part of the azabicyclo family, which has garnered interest in medicinal chemistry due to its interactions with various biological systems.

Structural Characteristics

The molecular formula of this compound is C19H27NC_{19}H_{27}N with a molecular weight of approximately 273.4 g/mol. Its structure includes a ketone functional group and a bicyclic framework that contributes to its reactivity and biological interactions.

The biological activity of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one is hypothesized to involve interactions with neurotransmitter systems, particularly those associated with dopamine and serotonin pathways. Similar compounds have been shown to modulate receptor activity, influencing neurotransmitter release and potentially leading to therapeutic effects.

Biological Activities

Preliminary studies suggest that compounds with similar structural characteristics exhibit various biological activities, including:

  • Antinociceptive Effects : Related compounds have shown promise as pain relievers by acting on opioid receptors.
  • Neuroprotective Properties : The bicyclic structure may confer protective effects against neurodegenerative conditions.
  • Psychotropic Effects : Potential applications in treating mood disorders due to interactions with serotonin receptors.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesNotable Activities
8-Azabicyclo[3.2.1]octan-3-oneBicyclic nitrogen-containing structurePotential analgesic effects
8-Azabicyclo[3.2.1]octanSimilar bicyclic framework without ketoneNeuroprotective properties
8-Cyclopropyl-8-azabicyclo[3.2.1]octanContains cyclopropyl group; lacks diphenylethanoneAntidepressant potential

Case Studies

Research has indicated that compounds derived from the azabicyclo framework can exhibit significant biological activity:

  • Study on Antinociceptive Activity : A study published in PubMed explored the antinociceptive properties of related bicyclic compounds, demonstrating their effectiveness in pain management through opioid receptor modulation .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective capabilities of similar azabicyclo structures, suggesting potential therapeutic avenues for neurodegenerative diseases .
  • Psychotropic Applications : Research into the psychotropic effects of bicyclic amines has revealed their potential in treating anxiety and depression, indicating a need for further exploration into their mechanisms .

Q & A

Q. What are the recommended synthetic routes for 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one?

Methodological Answer: The synthesis typically involves radical cyclization or substitution strategies on the 8-azabicyclo[3.2.1]octane core. For example:

  • Radical Cyclization : Use of n-tributyltin hydride (TBTH) and AIBN in toluene under nitrogen achieves cyclization with >99% diastereocontrol for similar bicyclic azetidinones .
  • Core Functionalization : Substituents like cyclopropylidene or dimethylpropanone can be introduced via nucleophilic substitution or coupling reactions at the 8-azabicyclo[3.2.1]octane nitrogen .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent placement, particularly for the bicyclic system and cyclopropylidene group .
  • Chiral Chromatography : Required to resolve enantiomers due to the stereoselective binding observed in related 8-azabicyclo[3.2.1]octane derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the dimethylpropanone moiety .

Advanced Research Questions

Q. How do structural modifications impact biological activity in transporter inhibition studies?

Methodological Answer:

  • Substituent Effects : The rigid 8-azabicyclo[3.2.1]octane scaffold imparts stereoselectivity in dopamine/serotonin transporter binding. For example, 3-cyclopropylidene substitution enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Dimethylpropanone Role : The 2,2-dimethylpropan-1-one group may stabilize binding via hydrophobic interactions, as seen in CCR5 antagonists like maraviroc .
  • Experimental Design : Test analogs in in vitro transporter assays (DAT/SERT/NET) with radiolabeled ligands to quantify IC₅₀ values .

Q. How can this compound be optimized for multi-target drug design (e.g., opioid-chemokine receptor dual activity)?

Methodological Answer:

  • Bivalent Ligands : Link the 8-azabicyclo[3.2.1]octane core to a secondary pharmacophore (e.g., triazole for CCR5 antagonism) via spacers. Use carbodiimide coupling (EDC/HOBt) in anhydrous dichloromethane to conjugate fragments .
  • In Vivo Validation : Screen hybrid compounds in dual-receptor functional assays (e.g., cAMP inhibition for CCR5 and opioid receptor binding) .

Q. How should researchers address contradictory data in stereoselective binding assays?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with amylose-based columns to isolate enantiomers .
  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to clarify stereochemical preferences .
  • Molecular Dynamics : Simulate binding poses to identify steric clashes or favorable interactions in specific enantiomers .

Q. What are the toxicity and stability considerations for long-term studies?

Methodological Answer:

  • Stability Testing : Store DMSO stock solutions at -20°C for ≤3 months to avoid degradation .
  • Acute Toxicity : Conduct OECD Guideline 423 assays in rodents, focusing on CNS effects (e.g., locomotor activity) due to transporter modulation .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation of the cyclopropylidene group .

Q. What therapeutic targets beyond transporters are plausible for this scaffold?

Methodological Answer:

  • Gamma-Secretase Modulation : Derivatives with phenoxy-pyrrolotriazole groups show potential in Alzheimer’s disease .
  • Farnesoid X Receptor Agonism : Structural analogs (e.g., tropifexor) activate FXR for metabolic syndrome .
  • Janus Kinase Inhibition : Substituents like triazolylmethyl enable JAK/STAT pathway targeting .

Q. How can researchers develop robust analytical methods for impurity profiling?

Methodological Answer:

  • HPLC Method Development : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate degradation products .
  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify labile groups (e.g., cyclopropylidene ring opening) .

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